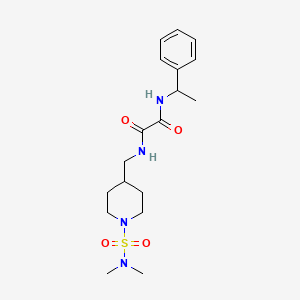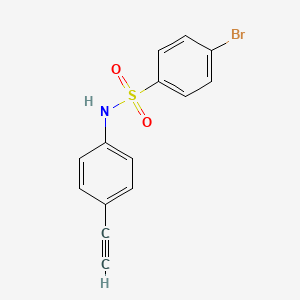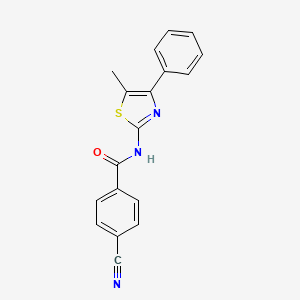
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as Compound 25, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties and may work by modulating the immune response.
Biochemical and Physiological Effects:
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have neuroprotective effects and may help to prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 in lab experiments is its high potency and specificity. It has been shown to be effective at very low concentrations, which makes it an ideal candidate for use in research. However, one of the limitations of using N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25. One area of interest is in exploring its potential use in combination with other drugs for cancer treatment. It may also be useful in developing new treatments for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 and its potential applications in various fields of scientific research.
Métodos De Síntesis
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 is synthesized through a multi-step process that involves the reaction of piperidine with N,N-dimethylsulfamoyl chloride, followed by the reaction of the resulting compound with 1-phenylethylamine and oxalyl chloride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is cancer research, where N1-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide 25 has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-14(16-7-5-4-6-8-16)20-18(24)17(23)19-13-15-9-11-22(12-10-15)27(25,26)21(2)3/h4-8,14-15H,9-13H2,1-3H3,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITZUEXUODFBIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)




![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)

![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)
